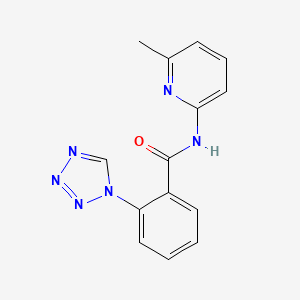![molecular formula C19H21NO6 B6090990 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4,5-trimethoxybenzamide](/img/structure/B6090990.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4,5-trimethoxybenzamide, also known as methoxphenidine or MXP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 and has gained popularity in recent years due to its psychoactive effects. MXP is structurally similar to ketamine and phencyclidine (PCP), but it has a distinct pharmacological profile.
Mechanism of Action
MXP works by blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. It also affects other neurotransmitter systems such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
MXP has been found to produce a range of effects on the body and brain, including dissociation, euphoria, and hallucinations. It can also cause sedation, confusion, and impaired coordination. These effects are thought to be due to its actions on the NMDA receptor and other neurotransmitter systems.
Advantages and Limitations for Lab Experiments
MXP has several advantages for use in lab experiments, including its selective action on the NMDA receptor and its ability to produce dissociative effects. However, it also has limitations, such as its potential for abuse and its unknown long-term effects on the brain and body.
Future Directions
There are several future directions for research on MXP, including its potential as a treatment for depression and anxiety, its effects on memory and learning, and its potential for abuse and addiction. Further studies are needed to fully understand the pharmacological and toxicological properties of this drug and its potential for therapeutic use.
Synthesis Methods
The synthesis of MXP involves the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-amine with 2,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
MXP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a selective NMDA receptor antagonist, which means it blocks the activity of this receptor in the brain. This has led to studies on its potential as a treatment for depression, anxiety, and other psychiatric disorders.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-11(12-5-6-14-18(7-12)26-10-25-14)20-19(21)13-8-16(23-3)17(24-4)9-15(13)22-2/h5-9,11H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWACQLZMYXQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC(=C(C=C3OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-ethyl-4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6090907.png)




![2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6090935.png)
![2-{[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B6090937.png)
![N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6090939.png)
![3-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6090950.png)
![10-[3-(1-piperidinyl)propanoyl]-2-(trifluoromethyl)-10H-phenothiazine hydrochloride](/img/structure/B6090953.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B6090962.png)
![5-[(2,6-dimethoxybenzoyl)amino]isophthalic acid](/img/structure/B6090967.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6090973.png)
![N-(3-chloro-4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6090976.png)
